molecular formula C11H12N2O6 B14259041 4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid

4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid

Cat. No.: B14259041
M. Wt: 268.22 g/mol
InChI Key: AWPCTXMCDCLYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid is a nitroaromatic compound known for its unique chemical structure and properties It is characterized by the presence of two methoxy groups and a nitro group attached to a benzoic acid core, with an additional nitroethylideneamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid typically involves the nitration of 4,5-dimethoxybenzoic acid followed by the introduction of the nitroethylideneamino group. One common method involves the reaction of 4,5-dimethoxybenzoic acid with nitric acid to introduce the nitro group. The resulting 4,5-dimethoxy-2-nitrobenzoic acid is then reacted with an appropriate amine to form the nitroethylideneamino derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale nitration and subsequent amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitroso or amino derivative.

    Reduction: The major product is the amino derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: Similar structure but lacks the nitroethylideneamino group.

    2-Nitro-4,5-dimethoxybenzoic acid: Another similar compound with slight variations in the position of functional groups.

Uniqueness

4,5-Dimethoxy-2-(2-nitroethylideneamino)benzoic acid is unique due to the presence of both nitro and nitroethylideneamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4,5-dimethoxy-2-(2-nitroethylideneamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-18-9-5-7(11(14)15)8(6-10(9)19-2)12-3-4-13(16)17/h3,5-6H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPCTXMCDCLYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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